molecular formula C16H16ClNO2 B5808571 ethyl 4-[(4-chlorobenzyl)amino]benzoate CAS No. 64288-19-3

ethyl 4-[(4-chlorobenzyl)amino]benzoate

Cat. No. B5808571
CAS RN: 64288-19-3
M. Wt: 289.75 g/mol
InChI Key: KMCKWPLCLFTTHO-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorobenzyl)amino]benzoate, also known as Benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine is widely used due to its fast onset of action, low toxicity, and low cost.

Mechanism of Action

Ethyl 4-[(4-chlorobenzyl)amino]benzoate works by blocking the voltage-gated sodium channels in nerve cells, which prevents the generation and conduction of nerve impulses. This results in a loss of sensation in the area where the anesthetic is applied.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity and is generally safe for use in medical and dental procedures. However, prolonged use or overdose can lead to methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced. This compound can also cause allergic reactions in some individuals.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(4-chlorobenzyl)amino]benzoate is a commonly used local anesthetic in laboratory experiments due to its fast onset of action and low cost. However, it is important to note that the effects of this compound can vary depending on the species being studied and the specific experimental conditions.

Future Directions

There are several future directions for the study of ethyl 4-[(4-chlorobenzyl)amino]benzoate. One area of research is the development of new local anesthetics with improved efficacy and safety profiles. Another area of interest is the study of the effects of local anesthetics on nerve function and pain perception. Additionally, there is a need for further research into the mechanisms of action and potential side effects of this compound.
In conclusion, this compound is a widely used local anesthetic with a fast onset of action, low toxicity, and low cost. It is commonly used in medical and dental procedures and in scientific research. This compound works by blocking the voltage-gated sodium channels in nerve cells, which prevents the generation and conduction of nerve impulses. While this compound has several advantages for laboratory experiments, it is important to consider the potential limitations and side effects. There are several future directions for the study of this compound, including the development of new local anesthetics and further research into its mechanisms of action and potential side effects.

Synthesis Methods

Ethyl 4-[(4-chlorobenzyl)amino]benzoate can be synthesized through the esterification of p-aminobenzoic acid with ethanol and 4-chlorobenzyl chloride. The reaction is catalyzed by sulfuric acid and heated under reflux. The resulting product is then purified through recrystallization.

Scientific Research Applications

Ethyl 4-[(4-chlorobenzyl)amino]benzoate is commonly used in scientific research as a local anesthetic for animal models. It is also used in the study of ion channels, as it can block the voltage-gated sodium channels responsible for nerve impulses. This compound has been used in the study of pain perception and the effects of local anesthetics on nerve function.

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-2-20-16(19)13-5-9-15(10-6-13)18-11-12-3-7-14(17)8-4-12/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCKWPLCLFTTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354427
Record name Benzoic acid, 4-[[(4-chlorophenyl)methyl]amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64288-19-3
Record name Benzoic acid, 4-[[(4-chlorophenyl)methyl]amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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